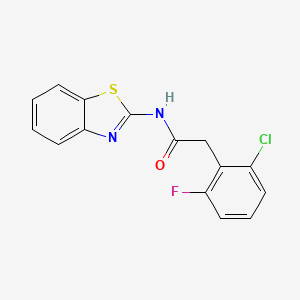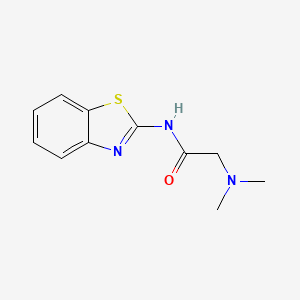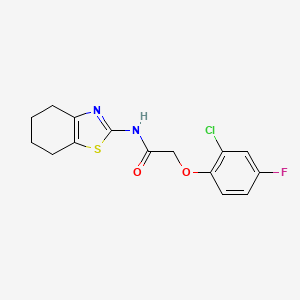![molecular formula C20H25N3O2 B4670384 N-(2,3-DIMETHYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA](/img/structure/B4670384.png)
N-(2,3-DIMETHYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA
Descripción general
Descripción
N-(2,3-DIMETHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of a morpholine ring and substituted phenyl groups, contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA typically involves the reaction of 2,3-dimethylaniline with 4-(morpholinomethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(2,3-DIMETHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the morpholine ring and substituted phenyl groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-N’-[4-(morpholinomethyl)phenyl]urea: Lacks the dimethyl substitution on the phenyl ring.
N-(2,3-Dimethylphenyl)-N’-phenylurea: Lacks the morpholinomethyl substitution on the phenyl ring.
Uniqueness
N-(2,3-DIMETHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA is unique due to the combination of the dimethyl-substituted phenyl ring and the morpholinomethyl-substituted phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-4-3-5-19(16(15)2)22-20(24)21-18-8-6-17(7-9-18)14-23-10-12-25-13-11-23/h3-9H,10-14H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOMSLMJJNMVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{6-CYCLOPROPYL-3-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL}PIPERAZIN-1-YL)-4-(DIFLUOROMETHYL)-6-(FURAN-2-YL)PYRIMIDINE](/img/structure/B4670315.png)


![N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4670337.png)
![2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-propylacetamide](/img/structure/B4670342.png)
![N-allyl-2-{[(4-bromophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4670356.png)
![2-(4-ethylpiperazin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B4670369.png)
![5-[[1-[4-(2-Methoxyphenoxy)butyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4670377.png)

![N-(2-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4670388.png)

![2-(2-TERT-BUTYL-4-METHYLPHENOXY)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE](/img/structure/B4670399.png)
![N-(4-bromophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4670407.png)
